molecular formula C22H26N2O2S B125928 (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole CAS No. 1252673-29-2

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole

Cat. No. B125928
M. Wt: 382.5 g/mol
InChI Key: PWVXXGRKLHYWKM-IBGZPJMESA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in understanding its behavior and potential applications. For the related compound “(S)-1-Methylpyrrolidin-2-yl)methanol”, it has a molecular weight of 115.18 g/mol, it is a liquid at 20 degrees Celsius, and it should be stored under inert gas .

Scientific Research Applications

1. Structural Analysis and Crystallography

  • Conformational Analysis : Indole derivatives, like (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, often display unique structural characteristics. For instance, Karthikeyan et al. (2011) studied a related indole compound, noting that its indole ring was essentially planar and exhibited interesting intermolecular interactions within its crystal structure (Karthikeyan et al., 2011).

2. Synthetic Chemistry and Compound Derivation

  • Synthesis of Indole Derivatives : Various indole derivatives, including those structurally related to the compound , have been synthesized for research purposes. For instance, Yokoyama et al. (1991) detailed the synthesis of substituted indoles, demonstrating the versatility of indole chemistry (Yokoyama et al., 1991).

3. Biological Activity and Receptor Interaction

  • Ligand for 5-HT6 Receptors : Compounds similar to (S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole have been identified as ligands for specific receptors like the 5-HT6 receptor. Nirogi et al. (2016) synthesized and evaluated indole derivatives, noting their potential in treating cognitive disorders (Nirogi et al., 2016).

4. Pharmaceutical Research and Potential Therapeutics

  • Potential in Treating Cognitive Disorders : Some indole derivatives, related in structure to the compound , have shown promise in the treatment of cognitive disorders. The study by Nirogi et al. (2016) is particularly relevant in this context (Nirogi et al., 2016).

5. Advanced Organic Synthesis Techniques

  • Development of Novel Synthetic Methods : Research into indole derivatives often involves the creation of novel synthetic methods. A study by Fuji et al. (1992) exemplifies this, where they developed a new method for synthesizing 4-substituted indole derivatives (Fuji et al., 1992).

Safety And Hazards

The safety and hazards of a compound are crucial for handling and usage. For the related compound “(S)-1-Methylpyrrolidin-2-yl)methanol”, it is known to cause skin irritation and serious eye irritation. It is also a combustible liquid .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649550
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole

CAS RN

1252673-29-2
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Reactant of Route 2
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Reactant of Route 3
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Reactant of Route 5
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
Reactant of Route 6
(S)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole

Citations

For This Compound
1
Citations
S Paganelli, R Tassini, VD Rathod, B Onida, S Fiorilli… - Catalysis Letters, 2021 - Springer
This paper describes the preparation, broad characterization and study of activity in hydrogenation and hydroformylation reactions of an easily produced 0.18% Rh/Al 2 O 3 . Analytical …
Number of citations: 12 link.springer.com

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